

Phenyl Formate: A Technical Overview of its Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenyl formate*

Cat. No.: B155538

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of **phenyl formate**, a versatile organic compound utilized in various chemical syntheses. This document summarizes essential quantitative data, details the experimental protocols for their determination, and presents a logical workflow for property analysis.

Core Physical Properties

Phenyl formate ($C_7H_6O_2$) is a colorless liquid with the chemical structure of an ester derived from formic acid and phenol.^[1] A comprehensive summary of its significant physical properties is presented below.

Quantitative Data Summary

Property	Value	Conditions
Boiling Point	62 °C	at 1 mmHg[2][3][4][5]
68 °C	at 13 Torr[6]	
165.2 °C	at 760 mmHg[7]	
~177 °C	Estimated[8]	
Density	1.120 g/mL	at 20 °C[2][3][4][5][9]
1.0786 g/cm ³	at 15 °C[6]	
Melting Point	33-37 °C	[3][6][7]
Molar Mass	122.12 g/mol	[3][8][10][11]
Flash Point	71 °C (159.8 °F)	Closed cup[3][5][7]
Refractive Index	1.511	at 20 °C (n _{20/D})[3][5][7]
Vapor Pressure	2.49 mmHg	at 25 °C[7]
Solubility	Immiscible	in water[2][3][4]
Soluble	in alcohol and oils[2]	

Experimental Protocols

Accurate determination of physical properties is fundamental for the characterization and quality control of chemical substances. The following sections detail standard laboratory procedures for measuring the boiling point and density of liquid compounds like **phenyl formate**.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[12] This property is a crucial indicator of purity.[12]

Method 1: Capillary Method (Siwoloboff's Method)

This micro-method is suitable for small sample volumes.

- Apparatus: Thiele tube or an aluminum block, thermometer, small test tube (fusion tube), and a capillary tube sealed at one end.[13]
- Procedure:
 - A small amount of the liquid sample (a few drops) is placed into the fusion tube.[13]
 - A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[13]
 - The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[13]
 - The assembly is heated slowly and uniformly in a heating bath (e.g., paraffin oil in a Thiele tube).[12][13]
 - As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.[14]
 - Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[13]
 - The heat source is then removed, and the apparatus is allowed to cool.
 - The boiling point is the temperature at which the liquid begins to enter the capillary tube. [14] This occurs when the vapor pressure inside the capillary equals the atmospheric pressure.[14]

Method 2: Distillation Method

This method is suitable for larger quantities and also serves as a purification technique.[15]

- Apparatus: Distillation flask, condenser, receiving flask, thermometer, and a heating mantle.
- Procedure:
 - The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

- The apparatus is assembled for simple or fractional distillation.[15]
- The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
- The liquid is heated, and as it boils, the vapor rises and surrounds the thermometer bulb.
- The temperature of the vapor is recorded. The boiling point is the constant temperature observed on the thermometer during the distillation of the pure liquid.[12][15]

Determination of Density

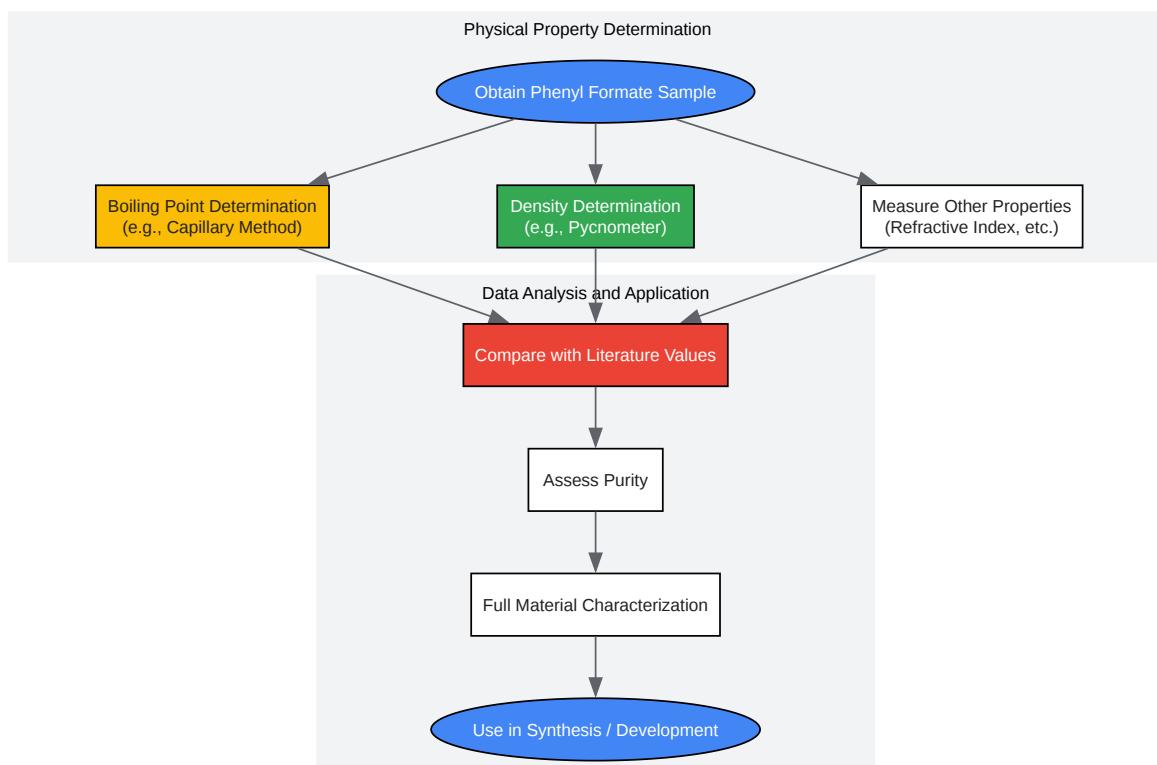
Density is defined as the mass of a substance per unit of volume.[16] It is a characteristic property that can be used to identify a substance and assess its purity.[17]

Method 1: Using a Pycnometer

A pycnometer is a glass flask with a precisely determined volume, offering high accuracy.[17]

- Apparatus: Pycnometer, analytical balance.
- Procedure:
 - The mass of the clean, dry pycnometer is accurately measured.[17]
 - The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.
 - The filled pycnometer is weighed to determine the mass of the liquid.[17]
 - The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[17]

Method 2: Using a Graduated Cylinder and Balance


This method is simpler but generally less accurate than using a pycnometer.[18]

- Apparatus: Graduated cylinder, electronic balance.[18]
- Procedure:

- The mass of an empty, dry graduated cylinder is measured.[18]
- A specific volume of the liquid is carefully measured using the graduated cylinder, reading the bottom of the meniscus.[18]
- The mass of the graduated cylinder with the liquid is measured.[18]
- The mass of the liquid is determined by subtraction.
- The density is calculated by dividing the mass of the liquid by the measured volume.[19]
To improve precision, this process can be repeated multiple times and the results averaged.[18]

Logical Workflow and Visualization

The following diagrams illustrate the logical flow of processes for the determination and application of the physical properties of **phenyl formate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Analysis of **Phenyl Formate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1864-94-4: Phenyl formate | CymitQuimica [cymitquimica.com]
- 2. PHENYL FORMATE | 1864-94-4 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 1864-94-4 CAS MSDS (PHENYL FORMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Phenyl formate = 98.0 GC 1864-94-4 [sigmaaldrich.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Page loading... [wap.guidechem.com]
- 8. scent.vn [scent.vn]
- 9. phenyl formate [stenutz.eu]
- 10. Phenyl formate | C7H6O2 | CID 74626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 14. Video: Boiling Points - Concept [jove.com]
- 15. vernier.com [vernier.com]
- 16. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 17. mt.com [mt.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. homesciencetools.com [homesciencetools.com]
- To cite this document: BenchChem. [Phenyl Formate: A Technical Overview of its Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155538#physical-properties-of-phenyl-formate-boiling-point-density]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com